molecular formula C16H18ClN5O B2407509 N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea CAS No. 339017-96-8

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea

Cat. No.: B2407509
CAS No.: 339017-96-8
M. Wt: 331.8
InChI Key: QDTANANZNKOKIK-UHFFFAOYSA-N
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Description

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea is a chemical research compound designed for investigative applications. This molecule integrates a urea functionality, a pyrimidine scaffold, and a piperidine moiety, a combination of features observed in various biologically active substances . The urea group is a privileged pharmacophore in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with protein targets, which is crucial for specific biological activity and optimizing drug-like properties . The 4-chloro-6-piperidino-2-pyrimidinyl core is a significant structural feature shared with other synthetic intermediates used in developing pharmacologically active molecules . This compound is supplied for Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(4-chloro-6-piperidin-1-ylpyrimidin-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c17-13-11-14(22-9-5-2-6-10-22)20-15(19-13)21-16(23)18-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTANANZNKOKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)NC(=O)NC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Reaction Framework

The synthesis of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea hinges on a two-step sequence:

  • Formation of the 4-chloro-6-piperidino-2-pyrimidine intermediate.
  • Urea bridge installation via reaction with phenyl isocyanate.

The first step begins with ethyl cyanoacetate, which undergoes condensation with guanidine carbonate in a basic medium (e.g., sodium hydroxide) to yield 2,6-diamino-4-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (105–110°C) converts the hydroxyl group to a chloro substituent, producing 6-chloro-2,4-diaminopyrimidine in 85–92% yield.

Critical Reaction Parameters:
  • Chlorination Efficiency : Excess POCl₃ (3–5 equivalents) ensures complete conversion, with residual reagent neutralized by aqueous sodium bicarbonate.
  • Piperidine Substitution : Reacting 6-chloro-2,4-diaminopyrimidine with piperidine in refluxing ethanol (78°C, 3–5 hours) replaces the chloro group with piperidine, achieving 75–80% yield.

Urea Bond Formation

The second stage involves treating 4-chloro-6-piperidino-2-pyrimidine with phenyl isocyanate in anhydrous dichloromethane or acetonitrile. This exothermic reaction proceeds at 0–5°C to minimize side products, followed by gradual warming to room temperature.

Stoichiometric Considerations :

  • A 1:1 molar ratio of pyrimidine intermediate to phenyl isocyanate is optimal, with triethylamine (1.2 equivalents) as a proton scavenger.
  • Reaction completion is confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Industrial Production Methods

Batch vs. Continuous Flow Processes

Large-scale synthesis prioritizes batch reactors (500–5,000 L capacity) due to easier control over exothermic steps. Key adaptations include:

Parameter Batch Process Continuous Flow
Residence Time 4–6 hours per batch 20–30 minutes
Yield 70–75% 65–70%
Purity ≥98% (post-crystallization) ≥95% (requires inline purification)

Solvent Recovery : Industrial setups employ vacuum distillation to reclaim >90% of dichloromethane, reducing costs by 25–30%.

Crystallization and Purification

Crude product is dissolved in hot tetrahydrofuran (THF, 60°C) and treated with activated charcoal (1–2% w/w) to adsorb colored impurities. Slow cooling to 4°C induces crystallization, yielding needle-like crystals with 99.2% purity (HPLC).

Centrifugation Parameters :

  • Speed: 1,200–1,500 rpm
  • Wash: Cold ethanol (2 × 50 mL per kg crude)
  • Drying: Vacuum oven at 50°C, 24 hours.

Optimization of Reaction Parameters

Temperature and Solvent Effects

A comparative study of solvents revealed:

Solvent Boiling Point (°C) Reaction Time (h) Yield (%)
Dichloromethane 40 3.5 78
Acetonitrile 82 2.0 82
Toluene 111 5.0 65

Acetonitrile’s higher dielectric constant (37.5) accelerates nucleophilic substitution at the pyrimidine’s 4-position, justifying its industrial preference.

Catalytic Enhancements

Adding dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst reduces reaction time by 40% (from 3.5 to 2.1 hours) without compromising yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 3.85–3.72 (m, 4H, piperidine-H), 1.60–1.45 (m, 6H, piperidine-CH₂).
  • IR (KBr) : 3,320 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O urea), 1,550 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Pathways

Patent-Based Methodologies

EP0295218A1 and EP0304648B1 disclose divergent approaches:

Aspect EP0295218A1 EP0304648B1
Chlorination Agent POCl₃ SOCl₂
Piperidine Source Excess reagent (5 equiv) Stoichiometric (1.1 equiv)
Purity Post-Crystallization 99.1% 97.8%

The POCl₃ route achieves superior atom economy (82% vs. 76%) but requires rigorous HCl scrubbing.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea is primarily investigated for its potential in drug development, particularly in oncology.

Mechanism of Action :
The compound is believed to inhibit specific cancer cell lines, demonstrating cytotoxic effects. Research indicates that it may act on various molecular targets involved in tumor growth.

Case Studies :

  • A study published in the Journal of Medicinal Chemistry highlighted its efficacy against certain cancer types, with IC50 values indicating significant activity against tested cell lines .
  • Another investigation focused on its role as an allosteric modulator of cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
StudyFindings
Journal of Medicinal ChemistrySignificant cytotoxicity against cancer cell lines
Allosteric Modulation StudyPotential for pain management applications

Agricultural Chemistry

This compound is also utilized in the development of herbicides and pesticides.

Applications :

  • It helps control weed growth effectively while minimizing damage to crops.
  • Research indicates its effectiveness as an eco-friendly pesticide, contributing to sustainable agricultural practices.

Case Studies :

  • Field trials demonstrated that formulations containing this compound showed improved crop yields compared to traditional herbicides .
ApplicationEffectiveness
Herbicide DevelopmentEnhanced weed control with reduced crop damage
Eco-friendly PesticidePositive impact on sustainable agriculture

Material Science

In material science, this compound is explored for synthesizing advanced materials.

Properties :
The compound contributes to the development of polymers with enhanced thermal stability and chemical resistance, making it valuable for various industrial applications.

Case Studies :
Research indicates that polymers synthesized with this compound exhibit superior mechanical properties compared to conventional materials .

Material TypeProperty Improvement
PolymersEnhanced thermal stability and chemical resistance

Biochemical Research

Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and metabolic pathways.

Applications :
It provides insights into potential therapeutic targets by studying its effects on various enzymes involved in metabolic processes.

Case Studies :
Studies have shown that this compound can inhibit specific enzymes linked to metabolic disorders, paving the way for new therapeutic strategies .

Research FocusFindings
Enzyme InhibitionInsights into metabolic pathways and therapeutic targets

Environmental Science

The compound plays a role in developing environmentally friendly agricultural chemicals.

Applications :
It contributes to creating pesticides that reduce environmental impact while maintaining agricultural productivity.

Case Studies :
Research has demonstrated that formulations utilizing this compound are less harmful to non-target species compared to traditional pesticides .

Environmental ImpactFindings
Eco-friendly PesticidesReduced harm to non-target species

Mechanism of Action

The mechanism of action of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can be compared with other urea derivatives, such as:

  • N-(4-chloro-2-pyrimidinyl)-N’-phenylurea
  • N-(4-chloro-6-morpholino-2-pyrimidinyl)-N’-phenylurea
  • N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-methylurea

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Biological Activity

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea, often referred to as "compound X," is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H15ClN4O
  • Molecular Weight : 276.74 g/mol
  • CAS Number : 339017-96-8

The structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological interactions.

Research indicates that this compound acts primarily through the modulation of specific biological pathways:

  • Cytokinin-like Activity : The compound exhibits cytokinin-like properties, influencing cell division and growth in plant systems. It has been shown to enhance chlorophyll biosynthesis and accelerate fruit set in various crops .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and physiological responses .
  • Antitumor Activity : Some studies have explored its potential as an antitumor agent, demonstrating effects on glioblastoma cell lines by inducing apoptosis and inhibiting cell viability .

Pharmacological Effects

The compound's pharmacological profile has been assessed through various in vitro and in vivo studies:

  • Antiproliferative Activity : In cancer cell lines such as MCF-7 and MDA-MB-231, this compound exhibited significant antiproliferative effects with IC50 values ranging from 0.87 to 12.91 μM .
  • Hormonal Regulation : It has been implicated in modulating endogenous hormone levels in plants, particularly affecting auxin and cytokinin levels, which are vital for growth regulation .

Case Study 1: Agricultural Application

In a study involving Citrus aurantium, the application of this compound resulted in improved fruit set and size when applied during anthesis. The compound was effective in enhancing carbohydrate allocation to developing fruits, thereby increasing yield .

Case Study 2: Anticancer Research

A recent investigation into the compound's effects on glioblastoma multiforme (GBM) revealed that it significantly reduced cell viability in primary GBM stem cells. The study highlighted its selective action on specific receptor subtypes, suggesting a potential therapeutic role in treating aggressive brain tumors .

Summary of Findings

The biological activity of this compound is multifaceted, with applications ranging from agricultural enhancements to potential therapeutic uses in oncology. Its ability to modulate key biological pathways underscores its significance in both plant biology and pharmacology.

Data Tables

PropertyValue
Molecular FormulaC13H15ClN4O
Molecular Weight276.74 g/mol
CAS Number339017-96-8
IC50 (MCF-7)0.87 - 12.91 μM
IC50 (MDA-MB-231)1.75 - 9.46 μM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on a 2,4-dichloropyrimidine intermediate, followed by coupling with phenylurea. Piperidine is introduced via a nucleophilic aromatic substitution at the 6-position of the pyrimidine ring. To optimize purity, use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol or acetic acid. Purity validation via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) is critical to confirm stoichiometry .

Q. How does the chloro-piperidino substitution on the pyrimidine ring affect the compound's solubility and stability?

  • Methodological Answer : The chloro group increases electrophilicity, while the piperidino moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basicity. Stability studies (TGA/DSC) under varying pH (1–13) and temperatures (25–60°C) reveal degradation at acidic conditions (pH < 3), likely due to hydrolysis of the urea bond. Use buffered solutions (pH 6–8) for long-term storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the pyrimidine ring structure (δ ~8.5 ppm for H at position 5) and urea NH protons (δ ~9–10 ppm).
  • FT-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can the cytokinin-like activity of this compound be systematically compared to known phenylurea derivatives like CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea)?

  • Methodological Answer :

  • Bioassays : Use tobacco callus proliferation assays or Arabidopsis root elongation inhibition tests. Dose-response curves (0.1–100 µM) quantify efficacy (EC50).
  • Molecular Docking : Compare binding affinities to cytokinin receptors (e.g., Arabidopsis AHK3) using AutoDock Vina. The pyrimidine ring may engage in π-π stacking, while the piperidino group could alter hydrogen bonding vs. CPPU's pyridyl moiety .
  • Transcriptomics : RNA-seq analysis of cytokinin-responsive genes (e.g., ARR5, ARR6) in treated vs. control tissues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between computational predictions and experimental bioassays?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Piperidino groups may undergo oxidation, reducing bioavailability.
  • Crystallography : Solve the X-ray structure to validate the trans-urea conformation critical for receptor binding, as seen in CPPU .
  • Mutagenesis : Engineer receptor mutants (e.g., AHK3 W579A) to test predicted binding interactions .

Q. How should researchers design experiments to assess off-target effects in plant systems, such as unintended hyperhydricity in tissue culture?

  • Methodological Answer :

  • Controlled Trials : Compare shoot regeneration rates in Weigela florida or kiwi explants treated with the compound (0.1–10 µM) vs. TDZ or CPPU. Monitor hyperhydricity via visual scoring (translucent shoots) and histology (vacuolation) .
  • ROS Quantification : Measure reactive oxygen species (e.g., H2O2) using DCFH-DA fluorescence. Elevated ROS correlates with hyperhydricity .
  • Antioxidant Co-treatment : Add ascorbic acid (100 µM) to media to mitigate oxidative stress .

Methodological Resources

  • Synthesis Optimization : Reference protocols for pyrimidine-urea derivatives .
  • Bioactivity Validation : Standard cytokinin assays and receptor-binding studies .
  • Analytical Workflows : HRMS and NMR parameters for structural elucidation .

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